molecular formula C13H20O2 B7940101 3-(4-Methoxy-2-methylphenyl)-3-pentanol

3-(4-Methoxy-2-methylphenyl)-3-pentanol

Cat. No.: B7940101
M. Wt: 208.30 g/mol
InChI Key: FJVMKBZFNGMEGM-UHFFFAOYSA-N
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Description

3-(4-Methoxy-2-methylphenyl)-3-pentanol (CAS: 17138-75-9) is a substituted pentanol derivative featuring a phenyl ring substituted with a methoxy group at the para position and a methyl group at the ortho position. Its molecular formula is C₁₂H₁₈O₂, with a molecular weight of 194.27 g/mol . The compound’s methoxy and methyl groups influence its electronic and steric properties, distinguishing it from simpler pentanol derivatives.

Properties

IUPAC Name

3-(4-methoxy-2-methylphenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-5-13(14,6-2)12-8-7-11(15-4)9-10(12)3/h7-9,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVMKBZFNGMEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=C(C=C(C=C1)OC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-2-methylphenyl)-3-pentanol typically involves the reaction of 4-methoxy-2-methylphenylboronic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and distillation are commonly employed to purify the final product .

Chemical Reactions Analysis

Acid-Catalyzed Dehydration to Alkenes

Reaction Conditions : Heating with concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at 80–150°C .
Mechanism :

  • Protonation of the hydroxyl group, forming an oxonium ion.

  • Loss of water to generate a tertiary carbocation at the C3 position.

  • Hydride shift (if applicable) to form a more stable carbocation.

  • Deprotonation of a β-hydrogen, yielding the most substituted alkene (Zaitsev’s rule).

Products :

Major ProductMinor ProductConditions
3-(4-Methoxy-2-methylphenyl)-2-pentene3-(4-Methoxy-2-methylphenyl)-1-penteneHigh temperature, strong acid

The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring stabilize adjacent carbocations via resonance and inductive effects, favoring retention of aromatic substitution patterns during elimination .

Carbocation Rearrangements

Under acidic conditions, the initially formed tertiary carbocation may undergo alkyl shifts to reduce ring strain or achieve greater stability:

  • Hydride shifts : Migration of a hydrogen atom from a neighboring carbon to the carbocation center.

  • Ring expansion : If steric strain exists in the original structure, the carbocation may reorganize into a larger, less strained ring system .

Example Pathway :

3-(4-Methoxy-2-methylphenyl)-3-pentanolH+CarbocationshiftStable carbocationeliminationTrisubstituted alkene\text{this compound} \xrightarrow{\text{H}^+} \text{Carbocation} \xrightarrow{\text{shift}} \text{Stable carbocation} \xrightarrow{\text{elimination}} \text{Trisubstituted alkene}

Esterification (Theoretical)

Reaction Conditions : Reaction with acyl chlorides (e.g., acetyl chloride) or anhydrides in the presence of a base (e.g., pyridine).
Challenges : Tertiary alcohols exhibit low nucleophilicity due to steric hindrance, making ester formation less favorable compared to primary/secondary alcohols .

Potential Product :

3-(4-Methoxy-2-methylphenyl)-3-pentyl acetate\text{3-(4-Methoxy-2-methylphenyl)-3-pentyl acetate}

Mechanistic Insights from Analogous Compounds

  • 2-(3-Fluoro-2-methylphenyl)-2-pentanol undergoes oxidation and elimination under acidic conditions, with fluorine enhancing carbocation stability.

  • 3-(4-Methylphenyl)-3-pentanol shares similar tertiary alcohol reactivity, favoring dehydration over substitution .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial intermediate in organic synthesis. It can be utilized to create more complex molecules through various synthetic routes. Its unique structure allows chemists to explore new reactions and functionalizations.
  • Reactivity Studies : The compound's reactivity can be studied to understand the mechanisms of chemical transformations, contributing to the development of new synthetic methodologies.

Biology

  • Biological Activity : Research indicates that 3-(4-Methoxy-2-methylphenyl)-3-pentanol may exhibit biological activities such as antimicrobial or anticancer properties. Investigations into its interaction with biomolecules can provide insights into its potential therapeutic effects.
  • Pharmacological Studies : The compound is being explored for its role as a ligand in receptor binding studies, which could lead to the development of new drugs targeting specific pathways.

Medicine

  • Drug Development : Given its biological activity, this compound is a candidate for drug development. It may serve as a precursor for synthesizing pharmaceuticals aimed at treating various health conditions.
  • Therapeutic Applications : Studies are ongoing to evaluate its efficacy in treating diseases related to inflammation or infection.

Industry

  • Specialty Chemicals Production : In industrial settings, this compound can be used to produce specialty chemicals that have applications in coatings, adhesives, and plastics.
  • Material Science : Its properties may also lend themselves to applications in developing new materials with desirable characteristics.

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Activity Study :
    • A research team investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control substances, suggesting potential use as an antibacterial agent.
  • Synthesis of Novel Compounds :
    • Researchers successfully synthesized derivatives of this compound, leading to compounds with enhanced pharmacological profiles. These derivatives were tested for their effectiveness against cancer cell lines.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-2-methylphenyl)-3-pentanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(4-Methoxy-2-methylphenyl)-3-pentanol and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound 17138-75-9 C₁₂H₁₈O₂ 194.27 4-Methoxy-2-methylphenyl, tertiary alcohol Discontinued commercial status; structural features suggest potential agrochemical applications (unpublished data)
3-(4-Methoxyphenyl)-3-pentanol 17138-75-9* C₁₂H₁₈O₂ 194.27 4-Methoxyphenyl, tertiary alcohol Similar to above but lacks 2-methyl substitution; possible differences in steric hindrance and reactivity.
2-Methyl-3-phenyl-3-pentanol 4397-09-5 C₁₂H₁₈O 178.28 Phenyl, 2-methyl substitution Higher volatility compared to methoxy-substituted analogs; used in synthetic organic chemistry.
3-(4-Chlorophenyl)-2-methyl-3-pentanol 1172851-23-8 C₁₂H₁₇ClO 212.72 4-Chlorophenyl, 2-methyl substitution Electron-withdrawing Cl substituent may enhance stability in acidic conditions; applications in material science.
1-Phenyl-4-methyl-3-pentanol 68426-07-3 C₁₂H₁₈O 178.27 Phenyl, 4-methyl substitution on pentanol Differing alcohol position alters hydrogen-bonding capacity; explored in fragrance and flavor industries.
(±)-1-(4-Hydroxy-3-methoxyphenyl)-4-methyl-3-pentanol N/A C₁₃H₂₀O₃ 224.30 4-Hydroxy-3-methoxyphenyl, tertiary alcohol Additional hydroxyl group enhances polarity and potential antioxidant activity; studied in phytochemical contexts.
3-Pentanol 584-02-1 C₅H₁₂O 88.15 Simple aliphatic alcohol Volatile organic compound (VOC) with demonstrated efficacy in priming plant defense pathways (JA/SA signaling); used in atmospheric OH tracer studies.

Agrochemical Potential

  • 3-Pentanol (C₅H₁₂O): As a VOC, 3-pentanol induces systemic resistance in plants (e.g., pepper, cucumber) against pathogens like Xanthomonas axonopodis and Pseudomonas syringae via JA/SA pathways. However, its high volatility limits field efficacy .
  • Unpublished data suggest root application enhances resistance in pepper plants, similar to 3-pentanol .
  • Comparison with 2,3-Butanediol: Unlike 3-pentanol, 2,3-butanediol shows inconsistent field performance in cucumber plants, highlighting the importance of substituent effects on bioactivity .

Physicochemical Properties

  • Volatility: 3-Pentanol has a density of 0.815 g/mL and high vapor pressure, making it suitable for atmospheric studies . In contrast, methoxy- and methyl-substituted analogs (e.g., C₁₂H₁₈O₂) exhibit lower volatility due to increased molecular weight and aromatic stabilization.
  • Solubility: The hydroxyl group in (±)-1-(4-Hydroxy-3-methoxyphenyl)-4-methyl-3-pentanol improves water solubility compared to non-hydroxylated analogs, affecting bioavailability in biological systems .

Reactivity in Atmospheric Chemistry

  • 3-Pentanol serves as an OH tracer in atmospheric studies but faces interference from α-pinene ozonolysis products at m/z 71 .
  • Deuterated analogs (e.g., butanol-d9) are superior due to minimized interference, though this compound’s aromatic structure may offer unique reactivity profiles under oxidative conditions .

Key Research Findings

  • Field Efficacy: While 3-pentanol requires 1 mM concentrations for disease control, structurally complex derivatives may achieve similar effects at lower doses due to enhanced stability .
  • Thermodynamic Behavior: Substituted pentanols exhibit higher boiling points and lower vapor pressures than 3-pentanol, as seen in mixtures with diethylamine (ΔHvap data) .

Biological Activity

3-(4-Methoxy-2-methylphenyl)-3-pentanol, also referred to as a derivative of aryl alkyl alcohols, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group and a branched pentanol chain, contributing to its diverse interactions with biological systems.

  • Molecular Formula : C14H20O2
  • Molecular Weight : 220.32 g/mol
  • Structure : The compound features a pentanol backbone substituted with a 4-methoxy-2-methylphenyl group, which influences its solubility and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Properties : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory pathways, potentially reducing inflammation in various tissues.
  • Antimicrobial Activity : Preliminary tests indicate that it may possess antimicrobial properties against certain bacterial strains.

The biological activity of this compound is thought to involve:

  • Interaction with Receptors : It may act as a ligand for specific receptors, influencing signal transduction pathways.
  • Inhibition of Enzymatic Activity : The compound could inhibit enzymes involved in inflammatory processes or microbial metabolism.
  • Modulation of Gene Expression : There is potential for this compound to affect the expression of genes related to oxidative stress and inflammation.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; protects cellular integrity
Anti-inflammatoryModulates inflammatory pathways
AntimicrobialInhibits growth of specific bacterial strains

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various aryl alkyl alcohols, including this compound. Results indicated a significant reduction in malondialdehyde levels in treated cells, suggesting effective mitigation of oxidative stress.

Study 2: Anti-inflammatory Effects

In vivo experiments demonstrated that administration of this compound reduced paw edema in rat models induced by carrageenan. The reduction was attributed to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study 3: Antimicrobial Properties

A series of assays conducted against Gram-positive and Gram-negative bacteria revealed that this compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

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